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Compound of Interest

Compound Name:
6-Bromo-2-fluoro-3-

methylphenylboronic acid

Cat. No.: B591770 Get Quote

A guide for researchers and drug development professionals on the therapeutic potential of

compounds structurally related to derivatives of 6-Bromo-2-fluoro-3-methylphenylboronic
acid.

While specific biological activity data for compounds directly synthesized from 6-bromo-2-
fluoro-3-methylphenylboronic acid is not readily available in published literature, a

comparative analysis of structurally similar substituted phenylboronic acids provides valuable

insights into their potential as therapeutic agents. This guide summarizes the reported

anticancer and antibacterial activities of representative bromo-fluoro-phenylboronic acid

analogs and other related derivatives, presenting key experimental data and methodologies to

inform future research and development.

The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing biologically

active molecules from arylboronic acids, including those with halogen substitutions. This

reaction enables the formation of carbon-carbon bonds to create complex molecular

architectures.[1][2] Phenylboronic acids and their derivatives have garnered significant

attention in medicinal chemistry due to their diverse biological activities, including roles as

enzyme inhibitors and agents for targeted cancer therapy.[3][4][5]

Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of several substituted

phenylboronic acid derivatives that share structural motifs with potential derivatives of 6-
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bromo-2-fluoro-3-methylphenylboronic acid. These compounds demonstrate the potential

for this class of molecules in oncology and infectious diseases.
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Compound Structure
Biological
Activity

Cell Line /
Organism

Quantitative
Data (IC₅₀ /
MIC)

Reference

2-Fluoro-6-

formylphenyl

boronic acid

Anticancer

(Antiproliferati

ve)

A2780

(Ovarian

Cancer)

IC₅₀: 1.2 µM [6]

Anticancer

(Antiproliferati

ve)

A549 (Lung

Cancer)
IC₅₀: 2.1 µM [6]

Anticancer

(Antiproliferati

ve)

LoVo (Colon

Cancer)
IC₅₀: 1.9 µM [6]

2-Fluoro-5-

iodophenylbo

ronic acid

(FIPBA)

Antibacterial

Vibrio

parahaemolyt

icus

MIC: 100

µg/mL
[7]

Antibacterial Vibrio harveyi
MIC: 100

µg/mL
[7]

Antibiofilm

Vibrio

parahaemolyt

icus

Dose-

dependent

inhibition

[7]

3,5-Diiodo-2-

methoxyphen

ylboronic acid

(DIMPBA)

Antibacterial

Vibrio

parahaemolyt

icus

MIC: 100

µg/mL
[7]

Antibacterial Vibrio harveyi
MIC: 100

µg/mL
[7]

Antibiofilm

Vibrio

parahaemolyt

icus

Dose-

dependent

inhibition

[7]

Boronic acid

analog of

Anticancer

(Antiproliferati

MCF-7

(Breast

IC₅₀: < 1 µM [8]
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Combretastat

in A-4

(Compound

8c)

ve) Cancer)

Tubulin

Polymerizatio

n Inhibition

IC₅₀: 1.5 µM [8]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below

are summaries of the key experimental protocols used to generate the data presented above.

Antiproliferative Activity Assessment (SRB/MTT Assay)[6] The antiproliferative activity of the

phenylboronic acid derivatives was evaluated using the Sulforhodamine B (SRB) or 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture: Human cancer cell lines (e.g., A2780, A549, LoVo) were cultured in appropriate

media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified

atmosphere with 5% CO₂.

Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight.

The following day, cells were treated with various concentrations of the test compounds and

incubated for 72 hours.

SRB Assay:

Cells were fixed with trichloroacetic acid.

After washing, cells were stained with SRB solution.

Unbound dye was removed by washing with acetic acid.

Bound dye was solubilized with a Tris base solution.

The absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate

reader.
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MTT Assay:

MTT solution was added to each well and incubated to allow for the formation of formazan

crystals by metabolically active cells.

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

The absorbance was measured at a specific wavelength (e.g., 570 nm).

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the

dose-response curves.

Antibacterial and Antibiofilm Activity Assessment[7]

Bacterial Strains and Culture Conditions:Vibrio parahaemolyticus and Vibrio harveyi were

grown in appropriate broth (e.g., Tryptic Soy Broth supplemented with NaCl) at 30°C.

Minimum Inhibitory Concentration (MIC) Determination:

A microbroth dilution method in 96-well plates was used.

Bacterial suspensions were added to wells containing serial dilutions of the test

compounds.

Plates were incubated for 24 hours at 30°C.

The MIC was determined as the lowest concentration of the compound that completely

inhibited visible bacterial growth.

Biofilm Formation Inhibition Assay:

Bacterial cultures were grown in 96-well plates with varying concentrations of the test

compounds for 48 hours at 30°C without shaking.

The supernatant was discarded, and the wells were washed to remove planktonic

bacteria.

Adherent biofilms were stained with crystal violet.
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The stain was solubilized with ethanol, and the absorbance was measured at 570 nm to

quantify biofilm formation.

Visualizing Cellular Mechanisms
The following diagrams illustrate a potential mechanism of action for anticancer phenylboronic

acid derivatives and a typical workflow for their synthesis and evaluation.
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Caption: Apoptosis induction pathway for an anticancer phenylboronic acid derivative.
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Synthesis and Evaluation Workflow
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Caption: General workflow for synthesis and biological evaluation.

In conclusion, while direct data on the biological activity of compounds from 6-bromo-2-fluoro-
3-methylphenylboronic acid is lacking, the broader family of substituted phenylboronic acids

demonstrates significant potential in anticancer and antibacterial applications. The data and

protocols presented herein offer a foundation for researchers to design and evaluate novel

compounds derived from this and related starting materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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